molecular formula C12H20N4 B14888407 5-((2S,5R)-2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine

5-((2S,5R)-2,4,5-Trimethylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B14888407
M. Wt: 220.31 g/mol
InChI Key: CXXRVEHULLUXQQ-ZJUUUORDSA-N
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Description

5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine is a complex organic compound that features a piperazine ring substituted with trimethyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of various pyridine derivatives.

    N-[5-Bromo-2-methylpyridine-3-yl]acetamide: Another related compound used in similar synthetic routes.

Uniqueness

5-[(2S,5R)-2,4,5-Trimethyl-1-piperazinyl]pyridin-2-amine is unique due to its specific substitution pattern on the piperazine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

5-[(2S,5R)-2,4,5-trimethylpiperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C12H20N4/c1-9-8-16(10(2)7-15(9)3)11-4-5-12(13)14-6-11/h4-6,9-10H,7-8H2,1-3H3,(H2,13,14)/t9-,10+/m1/s1

InChI Key

CXXRVEHULLUXQQ-ZJUUUORDSA-N

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C2=CN=C(C=C2)N)C)C

Canonical SMILES

CC1CN(C(CN1C2=CN=C(C=C2)N)C)C

Origin of Product

United States

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